Ethyl 1-(chloroacetyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate: is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . It is a piperidine derivative, characterized by the presence of an ethyl ester group, a chloroacetyl group, and a piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(chloroacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: Bases such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as distillation or recrystallization to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(chloroacetyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution reactions: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of piperidine-2-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced piperidine derivatives.
Scientific Research Applications
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(chloroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes .
Comparison with Similar Compounds
- Ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate
- Methyl 1-(chloroacetyl)piperidine-2-carboxylate
- Ethyl 1-(bromoacetyl)piperidine-2-carboxylate
Comparison: this compound is unique due to its specific chloroacetyl group, which imparts distinct reactivity compared to its analogs. The presence of the ethyl ester group also influences its solubility and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-5-3-4-6-12(8)9(13)7-11/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJSWQWZFDHDMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585351 |
Source
|
Record name | Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008946-66-4 |
Source
|
Record name | Ethyl 1-(2-chloroacetyl)-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008946-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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